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  • Product: 3-Iodo-5-nitro-1-trityl-1H-indazole
  • CAS: 473416-34-1

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Utility of 3-Iodo-5-nitro-1-trityl-1H-indazole in Kinase Inhibitor Development

Executive Summary In the landscape of modern targeted therapeutics, the 1H-indazole scaffold serves as a privileged pharmacophore, frequently acting as an ATP-competitive hinge-binder in various kinase inhibitors. 3-Iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the 1H-indazole scaffold serves as a privileged pharmacophore, frequently acting as an ATP-competitive hinge-binder in various kinase inhibitors. 3-Iodo-5-nitro-1-trityl-1H-indazole (CAS: 473416-34-1) is a highly specialized, orthogonally protected intermediate engineered for the divergent synthesis of complex indazole derivatives[1].

This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this molecule. By leveraging the specific reactivity of the C3-iodo handle, the electron-withdrawing C5-nitro group, and the massive steric shielding of the N1-trityl group, researchers can execute highly regioselective cross-coupling reactions crucial for developing inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) and Spleen Tyrosine Kinase (Syk)[2][3].

Physicochemical Profiling

Understanding the macroscopic properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The introduction of the triphenylmethyl (trityl) group drastically alters the molecule's lipophilicity.

Table 1: Quantitative Chemical Properties
PropertyValueScientific Implication
CAS Number 473416-34-1Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C₂₆H₁₈IN₃O₂Indicates high carbon content driven by the trityl protecting group[1].
Molecular Weight 531.34 g/mol High molecular weight intermediate; requires careful mass balance calculations[1].
LogP (Predicted) ~7.48Extreme lipophilicity ensures high solubility in non-polar organic solvents (e.g., DCM, Toluene) and facilitates easy chromatographic separation from polar impurities[4].
Purity Standard ≥ 90 - 97%Commercial availability varies; critical to verify via LC-MS prior to catalytic steps to prevent Pd-catalyst poisoning[4].

Structural Causality & Mechanistic Insights

As a Senior Application Scientist, I emphasize that every functional group on this scaffold has been deliberately chosen to solve specific synthetic bottlenecks.

  • The N1-Trityl (Triphenylmethyl) Shield: Unprotected 1H-indazoles suffer from N1/N2 tautomerization, leading to poor regioselectivity during electrophilic substitutions or cross-couplings. The trityl group is installed to lock the molecule in the 1H-tautomer. Causality: Its massive steric bulk physically blocks the N2 position and prevents the indazole nitrogen from coordinating with and poisoning palladium catalysts during subsequent cross-coupling steps[2]. Furthermore, it is highly acid-labile, allowing for mild deprotection that preserves delicate functional groups later in the synthesis.

  • The C3-Iodo Handle: Halogens at the C3 position are prime targets for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Causality: Iodine is chosen over bromine or chlorine because the weaker C-I bond undergoes oxidative addition to Pd(0) significantly faster, allowing reactions to proceed at lower temperatures with milder bases, thereby preserving the integrity of the nitro group.

  • The C5-Nitro Group: Causality: The nitro group serves a dual purpose. First, it is strongly electron-withdrawing, which further activates the C3-I bond toward oxidative addition. Second, it acts as a masked amine. Post-coupling, the nitro group can be easily reduced (e.g., via Pd/C and H₂, or Fe/NH₄Cl) to an aniline, providing a nucleophilic handle for amide coupling or urea formation—key motifs in kinase inhibitor design[3].

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. A robust protocol must include built-in analytical checkpoints to confirm success before proceeding to the next synthetic node.

Workflow 1: N1-Tritylation of 3-Iodo-5-nitro-1H-indazole
  • Objective: Regioselective protection of the indazole core.

  • Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the indazole. The resulting anion attacks trityl chloride. The thermodynamic stability and steric demands of the trityl group heavily favor N1 over N2 alkylation[2].

  • Step-by-Step:

    • Dissolve 3-iodo-5-nitro-1H-indazole (1.0 eq) in anhydrous THF at 0 °C under N₂.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 15 mins until H₂ evolution ceases.

    • Add Trityl chloride (1.1 eq) in one portion. Warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Self-Validation Checkpoint:

    • TLC: The product will show a massive shift to a higher Rf​ value (e.g., 0.8 in 3:1 Hexanes/EtOAc) compared to the polar starting material due to the lipophilic trityl group.

    • NMR: Appearance of a 15H multiplet at δ 7.1–7.4 ppm confirms trityl incorporation.

Workflow 2: C3 Suzuki-Miyaura Cross-Coupling
  • Objective: C-C bond formation at the C3 position.

  • Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand forces a cis-geometry on the Pd center, accelerating the reductive elimination step. Cs₂CO₃ in Toluene/H₂O provides the necessary hydroxide/carbonate ions to activate the boronic acid while maintaining the solubility of the highly lipophilic trityl intermediate.

  • Step-by-Step:

    • Charge a flask with 3-Iodo-5-nitro-1-trityl-1H-indazole (1.0 eq), arylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq).

    • Add Toluene/H₂O (4:1 v/v) and sparge with N₂ for 10 minutes to remove oxygen.

    • Add Pd(dppf)Cl₂ (0.05 eq), heat to 90 °C, and stir for 4 hours.

  • Self-Validation Checkpoint:

    • LC-MS: The trityl group is highly labile in the acidic conditions of standard LC-MS mobile phases (formic acid). Expect to see the mass of the deprotected coupled product [M−Trt+H]+ alongside the trityl cation peak ( m/z 243).

Workflow 3: Acid-Mediated Trityl Deprotection
  • Objective: Removal of the N1-trityl group to reveal the active pharmacophore.

  • Causality: Trifluoroacetic acid (TFA) protonates the N1 nitrogen, facilitating the leaving of the stable trityl carbocation. Triisopropylsilane (TIPS) is added as a cation scavenger to irreversibly trap the trityl cation, preventing it from re-alkylating the electron-rich regions of the newly formed molecule.

  • Step-by-Step:

    • Dissolve the coupled intermediate in DCM.

    • Add TIPS (2.0 eq) followed by TFA (20% v/v final concentration).

    • Stir at room temperature for 1 hour.

    • Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the product.

  • Self-Validation Checkpoint:

    • NMR: Complete disappearance of the 15H trityl multiplet.

    • Physical State: The product will transition from a highly soluble waxy solid to a more polar, crystalline powder.

Diagram 1: Synthetic Workflow

Workflow A 3-Iodo-5-nitro- 1H-indazole B Tritylation (Trt-Cl, NaH) A->B C 3-Iodo-5-nitro- 1-trityl-1H-indazole B->C D Suzuki Coupling (Pd cat.) C->D E 3-Aryl-5-nitro- 1-trityl-1H-indazole D->E F Deprotection (TFA, TIPS) E->F G 3-Aryl-5-nitro- 1H-indazole F->G

Caption: Synthetic workflow for C3-functionalized indazoles via trityl protection.

Applications in Kinase Inhibition

The ultimate utility of 3-Iodo-5-nitro-1-trityl-1H-indazole lies in its transformation into potent kinase inhibitors.

JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the central nervous system. Under cellular stress, JNK3 phosphorylates c-Jun, leading to transcription factors that trigger apoptosis. Indazole derivatives synthesized from this intermediate have been patented (e.g., US6982274B2) as highly effective JNK3 inhibitors for treating neurodegenerative diseases like Alzheimer's, Parkinson's, and HIV encephalomyelitis[2]. The indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Syk Inhibition: Similarly, this intermediate is utilized to build nicotinamide-indazole derivatives that exhibit excellent Spleen Tyrosine Kinase (Syk) inhibitory activity, which is vital for treating immunological and inflammatory diseases[3].

Diagram 2: JNK3 Signaling Pathway & Inhibition

Pathway Stress Cellular Stress / Cytokines MKK MKK4 / MKK7 Stress->MKK Activates JNK3 JNK3 (MAPK10) MKK->JNK3 Phosphorylates cJun c-Jun Phosphorylation JNK3->cJun Activates Apop Neurodegeneration / Apoptosis cJun->Apop Transcription Inhibitor Indazole-based JNK3 Inhibitor Inhibitor->JNK3 Blocks ATP Pocket

Caption: JNK3 signaling pathway and targeted inhibition by indazole derivatives.

Conclusion

3-Iodo-5-nitro-1-trityl-1H-indazole is far more than a simple building block; it is a meticulously designed synthetic platform. By understanding the causality behind its structural features—the steric shielding of the trityl group, the cross-coupling readiness of the C3-iodine, and the electronic activation of the C5-nitro group—scientists can reliably execute high-yielding, self-validating syntheses of next-generation kinase inhibitors.

References

  • Eisai Co., Ltd. / Fujisawa Pharmaceutical.US Patent 6,982,274 B2: 1H-indazole compound. (Details the synthesis of JNK3 inhibitors and tritylation protocols).
  • Google Patents.CA2861202A1: Nicotinamide derivatives or salt thereof having syk-inhibitory activity. (Details the use of 3-iodo-5-nitro-1H-indazole intermediates).

Sources

Exploratory

Physicochemical and Synthetic Profiling of 3-Iodo-5-nitro-1-trityl-1H-indazole: A Privileged Scaffold for CNS Drug Discovery

Executive Summary Indazole-based scaffolds are highly privileged structures in modern medicinal chemistry, particularly in the development of kinase inhibitors. Among these, 3-Iodo-5-nitro-1-trityl-1H-indazole (CAS: 4734...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole-based scaffolds are highly privileged structures in modern medicinal chemistry, particularly in the development of kinase inhibitors. Among these, 3-Iodo-5-nitro-1-trityl-1H-indazole (CAS: 473416-34-1) stands out as a critical, advanced synthetic intermediate[1]. It is predominantly utilized in the modular assembly of central nervous system (CNS) therapeutics, most notably c-Jun N-terminal kinase 3 (JNK3) inhibitors targeted at neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's chorea[2]. This technical guide deconstructs the physicochemical properties, structural logic, and validated experimental workflows associated with this vital building block.

Physicochemical Profiling

The addition of the massive triphenylmethyl (trityl) protecting group and the heavy iodine atom fundamentally dictates the physical behavior of this molecule. It is a highly lipophilic, high-molecular-weight solid that requires specific handling and solvent considerations during organic synthesis.

Table 1: Core Physicochemical and Structural Data[3][4]

PropertyValue
CAS Number 473416-34-1
Molecular Formula C26H18IN3O2
Molecular Weight 531.35 g/mol
LogP (Lipophilicity) ~7.48
Fraction sp3 (Fsp3) 0.038
Physical State Solid (Pale yellow crystals/powder)

Structural Logic and Mechanistic Significance

The architectural design of 3-Iodo-5-nitro-1-trityl-1H-indazole is a masterclass in synthetic foresight. Each functional group serves a highly specific, orthogonal purpose in multi-step drug synthesis:

  • C3-Iodo Group : Iodine is the premier leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its superior reactivity compared to bromine or chlorine ensures that oxidative addition by Palladium(0) occurs rapidly and selectively at the C3 position[5].

  • C5-Nitro Group : The nitro group acts as a stable placeholder for an amine. Following C3 functionalization, the nitro group can be selectively reduced (e.g., via Iron/NH4Cl or catalytic hydrogenation) to an aniline derivative. This newly formed primary amine is then available for amidation or sulfonylation to build the solvent-exposed regions of kinase inhibitors[2].

  • N1-Trityl (Triphenylmethyl) Group : The indazole N-H bond is relatively acidic and prone to unwanted arylation, alkylation, or coordination with metal catalysts. The trityl group provides immense steric shielding, completely blocking the N1/N2 face of the indazole. Furthermore, its extreme lipophilicity (driving the LogP to 7.48) aids in organic solvent solubility during early synthetic steps[4]. Crucially, the trityl group is acid-labile; it can be cleanly removed using trifluoroacetic acid (TFA) without disrupting the newly formed C3 or C5 linkages[2].

Experimental Protocols: A Self-Validating System

The synthesis of this scaffold relies on a robust, two-step sequence starting from commercially available 5-nitro-1H-indazole. The protocols below outline the causality behind each reagent choice to ensure a self-validating, high-yield workflow.

Step 1: Electrophilic Iodination at C3

Objective: Regioselective installation of iodine at the C3 position.

  • Reagents : 5-nitro-1H-indazole (1.0 eq), Iodine (I2, 2.0 eq), Potassium Hydroxide (KOH, 2.0+ eq), DMF.

  • Procedure :

    • Dissolve 5-nitro-1H-indazole in anhydrous N,N-dimethylformamide (DMF) at 65 °C.

    • Add KOH pellets, followed by I2. Causality: KOH deprotonates the indazole, increasing the electron density of the pyrazole ring and directing the electrophilic attack of iodine strictly to the C3 carbon[6][7].

    • Stir for 1-3 hours until complete consumption of the starting material (monitored by TLC/HPLC).

    • Workup : Pour the mixture into 1.0 M HCl and 10% aqueous Sodium Thiosulfate (Na2S2O3). Causality: Na2S2O3 is a reducing agent that neutralizes unreacted, highly oxidative I2 into water-soluble iodide (I-), preventing product contamination and discoloration[6].

    • Filter the resulting yellow precipitate to yield 3-iodo-5-nitro-1H-indazole[6].

Step 2: N1-Tritylation

Objective: Steric protection of the indazole core.

  • Reagents : 3-iodo-5-nitro-1H-indazole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Trityl Chloride (Trt-Cl, 1.1 eq), anhydrous THF.

  • Procedure :

    • Suspend 3-iodo-5-nitro-1H-indazole in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C[2][8].

    • Slowly add NaH. Causality: NaH irreversibly deprotonates the indazole N-H, evolving hydrogen gas and generating a highly nucleophilic nitrogen anion[2].

    • Stir for 10 minutes, then add Trityl Chloride in one portion. Allow the reaction to warm to room temperature and stir for 1 hour[2][8].

    • Workup : Quench carefully with water to destroy excess NaH. Dilute with ethyl acetate, wash with saturated aqueous ammonium chloride, and concentrate the organic layer[8]. The product is typically isolated as pale yellow crystals[2].

Application in CNS Drug Discovery: JNK3 Inhibition

The trityl-protected scaffold is a cornerstone in the synthesis of brain-penetrant JNK3 inhibitors. JNK3 (MAPK10) is a kinase predominantly expressed in the brain and is heavily implicated in the neuronal apoptosis pathways of Alzheimer's and Parkinson's diseases[9].

By utilizing the 3-Iodo-5-nitro-1-trityl-1H-indazole scaffold, medicinal chemists can rapidly generate libraries of N-aromatic-substituted indazoles. Once the trityl group is removed, the bare indazole core acts as a "Type I" kinase inhibitor. X-ray co-crystallography (e.g., PDB: 7S1N) reveals that the indazole nitrogen atoms form critical hydrogen bonds directly with the hinge region of the JNK3 ATP-binding pocket (specifically residue M149)[10][11]. The functional groups appended at C3 and C5 during the synthetic workflow are directed outward to optimize brain-penetration capability and isoform selectivity against JNK1/2[9][10].

G A 5-Nitro-1H-indazole (Starting Material) B 3-Iodo-5-nitro-1H-indazole (Intermediate) A->B I2, KOH, DMF Electrophilic Iodination C 3-Iodo-5-nitro-1-trityl-1H-indazole (Protected Scaffold) B->C Trt-Cl, NaH, THF N1-Protection D C3 Cross-Coupling (e.g., Suzuki/Sonogashira) C->D Pd Catalyst E Nitro Reduction & Amidation (C5 Functionalization) D->E Fe/NH4Cl or H2/Pd-C F Trityl Deprotection (Acidic Cleavage) E->F TFA/DCM G JNK3 Inhibitor (CNS Therapeutics) F->G Target Assembly

Fig 1: Synthetic workflow from 5-nitro-1H-indazole to JNK3 inhibitors via trityl protection.

Sources

Foundational

Synthesis Pathway of 3-Iodo-5-nitro-1-trityl-1H-indazole: A Comprehensive Technical Guide

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., JNK3, LRRK2) and Toll-like receptor 4 (TLR4) antagonists [1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., JNK3, LRRK2) and Toll-like receptor 4 (TLR4) antagonists [1, 4]. The synthesis of 3-iodo-5-nitro-1-trityl-1H-indazole represents a critical intermediate pathway, enabling late-stage diversification at the C3 position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) while protecting the reactive N1 position. This whitepaper details a robust, two-step synthetic workflow: (1) Electrophilic C3-iodination of 5-nitro-1H-indazole, and (2) N1-protection via tritylation.

Mechanistic Rationale & Pathway Overview

Step 1: Electrophilic Iodination at C3

The indazole core is an electron-rich heteroaromatic system. Under basic conditions (utilizing KOH), deprotonation of the N1 proton generates an indazolide anion, which significantly enhances the electron density and nucleophilicity of the C3 carbon. Subsequent electrophilic aromatic substitution with molecular iodine (I2) yields the 3-iodo derivative [2]. The regioselectivity is driven by the intrinsic electronic properties of the pyrazole ring within the indazole system.

Step 2: N1-Tritylation

The N1-H bond in 3-iodo-5-nitro-1H-indazole is relatively acidic due to the electron-withdrawing nature of the nitro group at C5. Treatment with a strong base, such as sodium hydride (NaH), affords the corresponding sodium indazolide quantitatively. The bulky triphenylmethyl (trityl) chloride reacts preferentially at the N1 position to form the N1-trityl protected indazole[3]. The trityl group provides exceptional steric shielding and lipophilicity, preventing unwanted side reactions (such as N-vinylation or N-arylation) during subsequent organometallic transformations.

SynthesisPathway SM 5-Nitro-1H-indazole (Starting Material) Step1 Step 1: C3-Iodination Reagents: I2, KOH Solvent: DMF or THF Temp: 65 °C SM->Step1 Int1 3-Iodo-5-nitro-1H-indazole (Key Intermediate) Step1->Int1 Step2 Step 2: N1-Tritylation Reagents: TrCl, NaH Solvent: THF Temp: 0 °C to RT Int1->Step2 Product 3-Iodo-5-nitro-1-trityl-1H-indazole (Target Compound) Step2->Product

Figure 1: Two-step synthesis pathway of 3-Iodo-5-nitro-1-trityl-1H-indazole.

MechanisticLogic N1 N1-H Deprotonation (NaH) Anion Indazolide Anion (Nucleophile) N1->Anion SN Nucleophilic Attack at N1 Position Anion->SN TrCl Trityl Chloride (Electrophile) TrCl->SN Protected N1-Trityl Indazole (Sterically Shielded) SN->Protected

Figure 2: Mechanistic logic of the N1-tritylation step via indazolide anion formation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

Protocol adapted from standard indazole iodination methodologies[1, 2].

Reagents & Materials:

  • 5-Nitro-1H-indazole (1.0 eq)

  • Iodine (I2) (1.9 - 2.0 eq)

  • Potassium Hydroxide (KOH) (2.0 - 3.7 eq)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (Reaction Solvent)

  • 1.0 M Hydrochloric Acid (HCl) (Quenching)

  • 10% Aqueous Sodium Thiosulfate (Na2S2O3) (Quenching)

  • Ethyl Acetate (EtOAc) (Extraction)

Procedure:

  • Preparation: To a stirred solution of 5-nitro-1H-indazole (e.g., 5.0 g, 30.6 mmol) in DMF (60 mL) at room temperature, successively add KOH pellets (3.58 g, 63.7 mmol) and I2 (15.66 g, 61.6 mmol).

  • Reaction: Heat the reaction mixture to 65 °C and maintain stirring for 1 to 3 hours. The reaction progress should be monitored via TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Cool the mixture to room temperature and pour it into a solution containing 1.0 M HCl (60 mL) and 10% aqueous Na2S2O3 (100 mL). Causality Note: The addition of Na2S2O3 is critical for reducing unreacted molecular iodine to water-soluble iodide, preventing downstream contamination and product discoloration.

  • Isolation: Stir the quenched mixture for 20 minutes. Collect the resulting precipitate via vacuum filtration.

  • Purification: Dissolve the crude solid in EtOAc and filter off any insoluble residue. Evaporate the filtrate under reduced pressure to afford 3-iodo-5-nitro-1H-indazole as a yellow solid.

Step 2: Synthesis of 3-Iodo-5-nitro-1-trityl-1H-indazole

Protocol for N1-protection utilizing sodium hydride and trityl chloride [3].

Reagents & Materials:

  • 3-Iodo-5-nitro-1H-indazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 - 1.6 eq)

  • Trityl Chloride (Triphenylmethyl chloride, TrCl) (1.4 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (Reaction Solvent)

  • Saturated Aqueous Ammonium Chloride (NH4Cl) (Quenching)

  • Ethyl Acetate (EtOAc) (Extraction)

Procedure:

  • Deprotonation: In a flame-dried flask under a nitrogen (N2) atmosphere, dissolve 3-iodo-5-nitro-1H-indazole (e.g., 27.5 g, ~95 mmol) in anhydrous THF (300 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add 60% NaH (6.1 g, ~152 mmol) in portions to manage the evolution of hydrogen gas. Stir the mixture at 0 °C for 10 to 30 minutes to ensure complete formation of the indazolide anion. Causality Note: Strict anhydrous conditions must be maintained to prevent the premature quenching of NaH and hydrolysis of trityl chloride.

  • Tritylation: Add trityl chloride (39.8 g, ~142 mmol) to the mixture. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour [3].

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH4Cl to neutralize any unreacted NaH. Dilute the mixture with EtOAc.

  • Extraction & Washing: Separate the organic layer and wash sequentially with saturated aqueous NH4Cl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Purification: Concentrate the organic layer in vacuo. The crude product can be purified by recrystallization or flash column chromatography (typically using a hexane/EtOAc gradient) to yield the pure 3-iodo-5-nitro-1-trityl-1H-indazole.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric equivalents, reaction conditions, and expected yields for the two-step synthesis based on validated literature protocols.

Reaction StepStarting MaterialKey Reagents (Eq)SolventTemp / TimeExpected YieldProduct Appearance
1. C3-Iodination 5-Nitro-1H-indazole (1.0 eq)I2 (1.9-2.0 eq), KOH (2.0-3.7 eq)DMF or THF65 °C / 1-3 h86 - 100%Yellow solid
2. N1-Tritylation 3-Iodo-5-nitro-1H-indazole (1.0 eq)TrCl (1.4-1.5 eq), NaH (1.5-1.6 eq)Anhydrous THF0 °C to RT / 1 h> 85%Pale yellow to off-white solid

Conclusion

The synthesis of 3-iodo-5-nitro-1-trityl-1H-indazole is a highly efficient, two-step procedure that leverages the inherent reactivity of the indazole core. The C3-iodination proceeds rapidly under basic conditions with excellent yields, while the subsequent N1-tritylation provides a robust protecting group strategy. This pathway is foundational for researchers developing novel indazole-based therapeutics, as the resulting intermediate is perfectly primed for complex structural elaboration via cross-coupling chemistries.

References

  • Title: Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: Molecules (PMC / NIH) URL: [Link]

  • Title: US6982274B2 - 1H-indazole compound Source: Google Patents URL
  • Title: KR20230118694A - Indazole compounds with LRRK2 inhibitory activity Source: Google Patents URL

Protocols & Analytical Methods

Method

application of 3-Iodo-5-nitro-1-trityl-1H-indazole in medicinal chemistry.

Application Note: 3-Iodo-5-nitro-1-trityl-1H-indazole as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the design of highly selective kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Iodo-5-nitro-1-trityl-1H-indazole as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on orthogonally functionalized building blocks. 3-Iodo-5-nitro-1-trityl-1H-indazole (CAS: 473416-34-1) is a premier synthetic scaffold, predominantly utilized in the development of c-Jun N-terminal kinase (JNK) inhibitors[1].

As a Senior Application Scientist, it is critical to understand the causality behind the structural design of this specific intermediate:

  • N1-Trityl (Tr) Protection: Indazoles exhibit N1/N2 tautomerism, which typically leads to poor regiocontrol during electrophilic aromatic substitutions or cross-coupling reactions. The bulky trityl group exclusively locks the nitrogen at the N1 position. Furthermore, unlike Boc or THP protecting groups, the trityl group is highly crystalline and entirely stable under the strongly basic conditions required for Suzuki-Miyaura couplings, yet it can be cleanly cleaved under mildly acidic conditions[1].

  • C3-Iodo Functionalization: The C3 position of the indazole core is the primary vector for probing the hydrophobic pockets of the kinase ATP-binding site. Iodine is selected over bromine because it undergoes oxidative addition with Palladium(0) at significantly lower temperatures, preserving the integrity of the sensitive nitro group during cross-coupling.

  • C5-Nitro Group: The strongly electron-withdrawing nitro group stabilizes the indazole ring against unwanted electrophilic side reactions. Post-coupling, it serves as a latent amine, which can be selectively reduced and functionalized into amides or ureas to interact with the DFG motif in the kinase hinge region[2].

Application Context: JNK3 Inhibition Pathway

JNK3 (MAPK10) is a mitogen-activated protein kinase predominantly expressed in the central nervous system. Its hyperactivation is a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and spinal muscular atrophy (SMA)[3]. Furthermore, novel indazole derivatives like Cyy-272 have shown efficacy in mitigating obese cardiomyopathy by inhibiting JNK-mediated inflammatory pathways[4].

Indazole derivatives synthesized from this scaffold act as Type I kinase inhibitors . The indazole core forms critical hydrogen bonds with the backbone residues (Glu109, Leu110, Met111) of the JNK3 hinge region, while the C3 and C5 substituents dictate isoform selectivity (JNK3 vs. JNK1/2) and brain penetrance[5].

G Start 3-Iodo-5-nitro-1-trityl-1H-indazole (Orthogonal Scaffold) Step1 Pd-Catalyzed C3-Arylation (Suzuki-Miyaura) Start->Step1 Arylboronic acid Step2 C5-Nitro Reduction (Fe/NH4Cl) Step1->Step2 Chemoselective Step3 C5-Amine Functionalization (Amide/Urea Formation) Step2->Step3 Electrophile Step4 N1-Trityl Deprotection (TFA/TES) Step3->Step4 Acidic Cleavage Lead Indazole-Based JNK3 Inhibitor (Lead Compound) Step4->Lead Purification JNK3 JNK3 (MAPK10) Kinase Domain Lead->JNK3 Type I Hinge Binding (Inhibition) Substrates c-Jun / ATF2 Phosphorylation JNK3->Substrates ATP Hydrolysis Disease Neurodegeneration / Apoptosis (AD, PD, SMA) Substrates->Disease Pathological Signaling

Figure 1: Synthetic workflow of 3-Iodo-5-nitro-1-trityl-1H-indazole and its JNK3 inhibitory pathway.

Experimental Protocols & Workflows

To ensure high reproducibility, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective: To install the C3-aryl pharmacophore while preserving the C5-nitro group and N1-trityl protection.

  • Preparation: In an oven-dried Schlenk flask, combine 3-Iodo-5-nitro-1-trityl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3:1 ratio). Causality Note: Degassing via sparging with Argon for 15 minutes is mandatory. Oxygen presence will rapidly oxidize the Pd(0) catalyst and can lead to premature reduction of the nitro group.

  • Reaction: Heat the mixture to 85°C under Argon for 4–6 hours.

  • Validation & QC: Monitor via LC-MS. The starting material (SM) exhibits a distinct isotopic pattern due to iodine (m/z ~531). Successful coupling is validated by the complete disappearance of the SM peak and the emergence of the product mass [M+H]+ . On TLC (Hexane/EtOAc 3:1), the product will appear as a bright blue fluorescent spot under 254 nm UV.

Protocol B: Béchamp Reduction of the C5-Nitro Group

Objective: To reduce the nitro group to a primary aniline for subsequent amide/urea derivatization.

  • Preparation: Dissolve the C3-arylated intermediate in a mixture of Ethanol and Water (4:1).

  • Reagents: Add Iron powder (10.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv). Causality Note: The Béchamp reduction (Fe/ NH4​Cl ) is chosen over Pd/C catalytic hydrogenation to prevent unwanted dehalogenation if the newly installed C3-aryl group contains fluorine or chlorine substituents.

  • Reaction: Reflux at 80°C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron sludge, washing thoroughly with hot Ethyl Acetate.

  • Validation & QC: This reaction is visually self-validating. The deep yellow color characteristic of the nitroaromatic precursor will dissipate into a pale or colorless solution as the aniline forms. A Ninhydrin stain on TLC will yield a positive (purple/brown) result, confirming the presence of the primary aromatic amine.

Protocol C: N1-Trityl Deprotection

Objective: To reveal the free indazole N-H, which is essential for hydrogen bonding to the kinase hinge region.

  • Preparation: Dissolve the fully functionalized, trityl-protected intermediate in anhydrous Dichloromethane (DCM).

  • Cleavage: Add Trifluoroacetic acid (TFA, 20% v/v) and Triethylsilane (TES, 2.0 equiv). Causality Note: TES acts as a cation scavenger. Without it, the highly stable trityl cation generated during cleavage will readily re-alkylate the electron-rich indazole core or the C5-amine.

  • Reaction: Stir at room temperature for 1 hour. Concentrate under reduced pressure.

  • Validation & QC: The generation of the trityl cation is visually indicated by a transient bright yellow/orange hue in the solution before it is quenched by TES. LC-MS will confirm the exact mass shift of -242 Da (loss of the trityl group).

Quantitative Data Presentation: Kinase Selectivity

To illustrate the efficacy of compounds derived from this scaffold, the table below summarizes the Structure-Activity Relationship (SAR) data for a representative lead compound (Compound 29) synthesized from the indazole core, compared against a standard pyrazole-urea reference[2][6].

Compound ScaffoldTarget Kinase IC50​ (nM)Broad Selectivity ProfileBrain/Plasma Ratio
Indazole (Lead 29) JNK35>80% inhibition at 1 μM for JNK2/3 only56% (Highly Penetrant)
Indazole (Lead 29) JNK1>1000Weak inhibition (30% at 1 μM)N/A
Pyrazole-Urea (Ref) JNK312Poor isoform selectivity across 374 kinases<10% (Poorly Penetrant)

Data adapted from in vitro profiling of brain-penetrant JNK3 inhibitors.

References

  • Astellas Pharma Inc. "1H-indazole compound." U.S. Patent 6,982,274 B2.
  • Park, H. et al. "N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors." ACS Medicinal Chemistry Letters (2021).[Link]

  • "C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes." PMC / NIH.[Link]

  • Zhang, X. et al. "Cyy-272, an indazole derivative, effectively mitigates obese cardiomyopathy as a JNK inhibitor." Biomedicine & Pharmacotherapy (2024).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-Iodo-5-nitro-1-trityl-1H-indazole synthesis

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers and drug development professionals in optimizing the synthesis of 3-Iodo-5-nitro-1-trityl-1H-indazole .

This compound is a highly valuable intermediate in medicinal chemistry, particularly for downstream C3 cross-coupling (e.g., Suzuki-Miyaura) and C5 nitro-reduction workflows. However, researchers frequently encounter yield-limiting issues such as incomplete iodination, de-iodination side reactions, and trityl ether hydrolysis [1][2].

This guide provides self-validating protocols, mechanistic insights, and data-driven troubleshooting to ensure high-yielding, reproducible syntheses.

Synthetic Workflow & Mechanistic Pathway

The standard synthesis involves a two-step sequence: electrophilic aromatic iodination at the C3 position, followed by regioselective N1-protection using the bulky trityl (triphenylmethyl) group[3].

G SM 5-Nitro-1H-indazole (Starting Material) Step1 C3-Iodination Reagents: I2, KOH Solvent: DMF (65°C) SM->Step1 Int1 3-Iodo-5-nitro-1H-indazole (Intermediate) Step1->Int1 >90% Yield Step2 N1-Tritylation Reagents: Trt-Cl, NaH Solvent: THF (0°C to RT) Int1->Step2 Side1 De-iodination Byproduct (Avoid strong base/light) Int1->Side1 Prod 3-Iodo-5-nitro-1-trityl-1H-indazole (Final Product) Step2->Prod Regioselective N1 Side2 Triphenylmethanol (Avoid moisture) Step2->Side2

Figure 1: Two-step synthetic workflow and common side-reaction pathways.

Standard Operating Protocols (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system. The following procedures are designed with built-in causality checks so you understand why each reagent is used.

Protocol A: C3-Iodination of 5-Nitro-1H-indazole
  • Preparation: Charge an oven-dried flask with 5-nitro-1H-indazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add KOH pellets (2.1 eq) and stir at room temperature for 15 minutes.

    • Causality: KOH deprotonates the indazole N1 position. This generates an anionic intermediate that pushes electron density into the ring via resonance, dramatically increasing the nucleophilicity of the C3 carbon for the subsequent electrophilic attack [1].

  • Electrophilic Addition: Slowly add Iodine ( I2​ , 2.0 eq) in portions to control the mild exotherm.

  • Heating: Heat the mixture to 65 °C for 3 hours. Monitor via TLC or LC-MS.

  • Quench & Workup: Pour the reaction mixture into a cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution (equal volume to DMF).

    • Causality: Thiosulfate acts as a reducing agent, converting unreacted lipophilic I2​ into water-soluble iodide ( I− ). This prevents product contamination and instantly decolorizes the mixture from dark brown to pale yellow.

  • Isolation: Stir for 20 minutes. Filter the resulting yellow precipitate, wash thoroughly with deionized water, and dry under high vacuum. (Expected yield: 85-92%).

Protocol B: Regioselective N1-Tritylation
  • Preparation: In a rigorously dried flask under a nitrogen atmosphere, dissolve 3-iodo-5-nitro-1H-indazole (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Irreversible Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes.

    • Causality: The evolution of hydrogen gas makes the deprotonation irreversible, preventing equilibrium issues and ensuring the indazole is fully activated before the electrophile is introduced.

  • Protection: Add Trityl Chloride (Trt-Cl, 1.2 eq) in one single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Quench: Quench slowly with saturated aqueous NH4​Cl to neutralize any remaining NaH.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate. Purify via recrystallization (EtOAc/Hexanes) or silica gel chromatography. (Expected yield: 88-95%) [3].

Data Presentation: Optimizing Tritylation Conditions

Selecting the right base is critical for the tritylation step. While indazoles can theoretically be protected at N1 or N2, the massive steric bulk of the trityl group heavily dictates N1-selectivity [4]. Table 1 summarizes the causality of base selection on reaction kinetics and yield.

Table 1: Impact of Base and Solvent on N-Tritylation Yield and Regioselectivity

BaseSolventTempYield (%)N1:N2 RatioMechanistic Observation / Causality
K2​CO3​ DMF80 °C45%>99:1Sluggish kinetics. The weak base fails to fully deprotonate the indazole, requiring heat which causes thermal degradation.
TEADCMRT60%>99:1Incomplete conversion after 24h. Triethylamine is not basic enough to drive the reaction to completion efficiently.
DIPEATHF65 °C75%>99:1Good alternative if the substrate has highly base-sensitive functional groups, but requires prolonged heating.
NaH (60%) THF 0 °C to RT 92% >99:1 Optimal. Irreversible deprotonation creates a highly nucleophilic nitrogen, driving rapid kinetics even at low temperatures.

Troubleshooting Guide & FAQs

Q1: My tritylation yield is unusually low, and I am observing a massive, highly non-polar spot on my TLC plate that co-elutes with my product. What is this? A1: You are observing the formation of triphenylmethanol (trityl alcohol). Trityl chloride is exceptionally sensitive to moisture. If your THF is not strictly anhydrous, or if your Trt-Cl bottle has been exposed to ambient humidity, the water acts as a nucleophile and rapidly hydrolyzes the Trt-Cl. Fix: Always use freshly opened/titrated anhydrous THF and store Trt-Cl in a desiccator. If triphenylmethanol forms, it is notoriously difficult to separate via standard silica chromatography; recrystallization from hot hexanes/ethyl acetate is often required to crash out the desired product.

Q2: Am I at risk of getting a mixture of N1 and N2 tritylated isomers? A2: No. While indazoles are prone to N1/N2 mixtures when using smaller protecting groups like Methyl or SEM, the trityl group is sterically massive. The steric clash between the three phenyl rings of the trityl group and the C3-substituent (in this case, the bulky Iodine atom) makes N2-tritylation thermodynamically and kinetically prohibitive. You will observe >99% N1 selectivity [4].

Q3: During scale-up, I noticed the formation of 5-nitro-1-trityl-1H-indazole (loss of the iodine atom). How did this de-iodination happen? A3: De-iodination of aryl iodides is a documented side reaction that occurs under two primary conditions: prolonged exposure to strong bases (via halogen-metal exchange or single-electron transfer pathways) and photolytic cleavage [2]. Fix: Do not leave the NaH deprotonation step stirring overnight. Quench the reaction strictly after 1-2 hours of reaching room temperature. Additionally, wrap your reaction flasks in aluminum foil if your laboratory has high-intensity UV/fluorescent lighting, as the C-I bond is photolabile.

Q4: The iodination reaction stalled at 70% conversion. Should I just add more Iodine? A4: Adding more I2​ alone will not restart the reaction. The iodination generates Hydroiodic acid (HI) as a byproduct, which consumes your KOH base. If the base is depleted, the indazole reverts to its protonated, less nucleophilic state. Fix: If the reaction stalls, add a 1:1 ratio of additional KOH and I2​ (e.g., 0.5 eq of each) to restore the basic environment and provide the necessary electrophile.

Q5: Why use Trityl instead of Boc for this specific intermediate? A5: The 3-Iodo-5-nitro-1H-indazole core is typically synthesized for downstream transition-metal cross-coupling (e.g., Suzuki or Sonogashira at the C3 position). Boc groups are prone to thermal degradation and can sometimes fall off under the basic, high-temperature conditions of palladium catalysis. The trityl group is highly robust against strong bases and nucleophiles, surviving harsh cross-coupling conditions flawlessly, though it requires acidic conditions (e.g., TFA in DCM) for eventual removal [4].

References

  • Journal of Medicinal Chemistry, "Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury." (2019). URL:[Link]

  • Google Patents, "US6982274B2 - 1H-indazole compound.
Optimization

Technical Support Center: Trityl Group Stability in Indazole Synthesis

Welcome to the technical support center for navigating the complexities of using the trityl (Tr) protecting group in indazole synthesis. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of using the trityl (Tr) protecting group in indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter stability-related challenges with this versatile yet sensitive protecting group. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Premature Detritylation During a Reaction or Workup

Q: I'm seeing a significant amount of my unprotected indazole starting material after my reaction, even under supposedly non-acidic conditions. What's causing this and how can I prevent it?

A: This is a classic and frequent issue. The N-trityl bond on an indazole is highly susceptible to cleavage under even mildly acidic conditions due to the exceptional stability of the triphenylmethyl (trityl) carbocation that is formed upon its departure.[1][2][3] The positive charge on this cation is extensively delocalized across the three phenyl rings, making it an excellent leaving group.

Potential Causes & Solutions:

  • Acidic Reagents or Catalysts: Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) or Brønsted acids used in your reaction are the most common culprits.[4] Even reagents that are not obviously acidic can generate acidic byproducts.

    • Solution: Re-evaluate all reagents. If an acidic component is essential, consider switching to a more robust protecting group like SEM (2-(trimethylsilyl)ethoxymethyl), which is stable to a wider range of conditions but can be removed with fluoride sources or acid.[5]

  • Acidic Reaction Byproducts: Some reactions generate acidic byproducts (e.g., HCl from acid chlorides or oxalyl chloride). Bases like pyridine or triethylamine are often used to scavenge this acid, but if the base is consumed or its strength is insufficient, the medium can become acidic enough to cleave the trityl group.[4]

    • Solution: Increase the equivalents of the non-nucleophilic base (e.g., use 2.5 equivalents of DIPEA instead of 1.5). For slow reactions, consider adding the base in portions over the course of the reaction to maintain a basic environment.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and is a well-known cause of on-column detritylation, especially with prolonged exposure.

    • Solution 1 (Neutralization): Before use, slurry your silica gel in a solvent like ethyl acetate containing 1-2% triethylamine, then evaporate the solvent. This "neutralized" silica is much less likely to cause deprotection.

    • Solution 2 (Alternative Stationary Phase): If possible, use a different stationary phase for purification, such as neutral alumina or a C18-functionalized silica (reverse-phase).

  • Protic Solvents or Acidic Water Wash: Using protic solvents like methanol in combination with even trace amounts of acid can accelerate deprotection. Similarly, washing your organic layer with an acidic aqueous solution (e.g., dilute HCl, NH₄Cl) during workup will cleave the group.

    • Solution: Ensure all workup steps are performed with neutral or basic solutions (e.g., water, saturated NaHCO₃, brine) until you are ready for the intended deprotection step.

Issue 2: Low Yield During the Trityl Protection Step

Q: My attempt to protect the indazole nitrogen with trityl chloride is giving a low yield of the desired product. How can I improve this?

A: Low yields during the protection step often stem from suboptimal reaction conditions or issues related to the regioselectivity of the indazole nitrogen atoms.

Potential Causes & Solutions:

  • Insufficient Base or Inappropriate Base: The reaction of trityl chloride with the indazole N-H generates HCl, which must be neutralized.[1][4] If the base is too weak or too sterically hindered, the reaction may stall.

    • Solution: Use a suitable base like triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).[1][3] Pyridine can conveniently serve as both the base and the solvent.[4]

  • Steric Hindrance: The trityl group is exceptionally bulky.[3][6] If your indazole has a large substituent at the C7 position, it can sterically hinder the approach of the trityl group to the N1 nitrogen, leading to a sluggish or incomplete reaction.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor by TLC. If this fails, a smaller protecting group may be necessary.

  • Regioselectivity Issues: Indazole has two nitrogen atoms (N1 and N2) that can be functionalized. While the 1H-tautomer is generally more stable, kinetic and thermodynamic factors can lead to mixtures.[7][8] Strongly basic conditions can lead to a mixture of N1 and N2 protected products.[7]

    • Solution: For regioselective N1 protection, thermodynamic conditions are often favored. If you are getting a mixture, consider adjusting the reaction conditions (solvent, temperature) to favor the desired isomer. It has been reported that mildly acidic conditions can favor kinetic protection at the N2 position for some protecting groups, while thermodynamic conditions favor N1.[7]

  • Reaction Mechanism: The protection proceeds via an Sₙ1-like mechanism involving the formation of the stable trityl cation.[4] Using a more reactive tritylating agent can sometimes improve yields.

    • Solution: Instead of trityl chloride, consider using trityl triflate (TrOTf) or a pre-formed trityl tetrafluoroborate salt, which are more powerful electrophiles.[4]

Frequently Asked Questions (FAQs)

Q1: How does the stability of the trityl group compare to its methoxy-substituted derivatives (MMT, DMT)?

A: The stability of the trityl group is highly tunable by adding electron-donating methoxy groups to the phenyl rings. The order of acid lability is: Trimethoxytrityl (TMT) > Dimethoxytrityl (DMT) > Monomethoxytrityl (MMT) > Trityl (Tr) [6]

The methoxy groups help to stabilize the positive charge of the carbocation intermediate through resonance, making the group easier to remove.[4][9] This means that while DMT is removed much more quickly under acidic conditions than Tr, it is also more prone to premature cleavage.

Protecting GroupRelative Rate of Acidic Cleavage (Approx.)Common Deprotection Condition
Trityl (Tr) 180% Acetic Acid or 1-5% TFA in DCM
Monomethoxytrityl (MMT) ~10x faster than TrDilute Acetic Acid
Dimethoxytrityl (DMT) ~100-300x faster than TrVery mild acid (e.g., 3% DCA in DCM)

This data is compiled from general knowledge in the field as exemplified by sources.[4][6][9]

Choose the trityl derivative that best matches the stability requirements of your synthetic route. If your molecule is sensitive, the greater stability of the standard trityl group is advantageous. If you need very mild deprotection conditions, DMT is a better choice.

Q2: What is a "cation scavenger" and why is it critical during detritylation?

A: A cation scavenger is a reagent added to the deprotection reaction to trap the highly reactive trityl cation that is liberated.[2][10] If left unquenched, this electrophilic cation can re-react with your deprotected indazole or other nucleophilic sites in your molecule (like indoles or thiols), leading to side products and reduced yields.[2][10]

  • Common Scavengers: Triisopropylsilane (TIPS) or triethylsilane (TES).

  • Mechanism: The silane acts as a hydride donor, reducing the trityl cation to the neutral and unreactive triphenylmethane.

ScavengerMechanism

Q3: Are there non-acidic methods to remove a trityl group?

A: Yes, while acidic cleavage is most common, alternative methods exist for highly acid-sensitive substrates.

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂, Pd/C) can cleave the N-trityl bond.[6] This method is orthogonal to acid-labile groups but is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or nitro groups.

  • Indium-Mediated Cleavage: Reports have shown that indium metal in a protic medium (e.g., MeOH/NH₄Cl) can effectively detritylate protected alcohols and nitrogen heterocycles like tetrazoles under mild, near-neutral conditions.[11][12][13] This could be applicable to indazoles.

  • Photocatalytic Cleavage: Emerging methods use visible-light photocatalysis to cleave trityl groups under pH-neutral conditions, offering excellent orthogonality with other acid-labile protecting groups.[14]

Key Experimental Protocols

Protocol 1: N1-Tritylation of Indazole

This protocol describes a general procedure for the protection of the indazole nitrogen.

  • Preparation: Dissolve the indazole (1.0 eq) in anhydrous pyridine or dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir under an inert atmosphere (e.g., Nitrogen).[1]

  • Tritylation: Slowly add trityl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.[1][3]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). For sterically hindered substrates, gentle heating (40 °C) may be required.

  • Workup: Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine.

ProtectionWorkflow

Protocol 2: Acid-Catalyzed Detritylation with Scavenger

This protocol outlines the removal of the trityl group using trifluoroacetic acid (TFA) with a scavenger.

  • Preparation: Dissolve the N-trityl indazole derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M) under an inert atmosphere. Cool the flask to 0 °C in an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (1.5 to 3.0 eq) to the solution and stir.[2]

  • Deprotection: Slowly add a solution of TFA in DCM (e.g., a final concentration of 2-5% v/v) dropwise to the stirred mixture. A yellow color may appear, indicating the formation of the trityl cation.[10][15]

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor progress by TLC until the starting material is consumed (typically 30-120 minutes).

  • Quenching: Once complete, carefully quench the acid by slowly adding the reaction mixture to a separate flask containing a cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃).[2] Ensure gas evolution (CO₂) has ceased.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product, containing triphenylmethane, can be purified by flash column chromatography.

References

  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
  • Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis.
  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Available at: [Link]

  • CORE. (2016). Indium-mediated cleavage of the trityl group from protected alcohols and diols. Available at: [Link]

  • ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • University of Evansville. (n.d.). Protecting Group Chemistry.
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Available at: [Link]

  • PubMed. (2006).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
  • Thieme Gruppe. (n.d.).
  • Chem-Station. (2015). Greene's Protective Groups in Organic Synthesis 5th Edition. Available at: [Link]

  • ACS Publications. (2012). Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]

  • Google Patents. (2014). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition.
  • RSC Publishing. (n.d.). The trityl group as a removable steric buttress in cycloaddition reactions.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • ResearchGate. (2025).
  • ACS Publications. (2014). Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles. The Journal of Organic Chemistry. Available at: [Link]

  • EPFL Infoscience. (2020).
  • Physical Chemistry Laboratory Server. (n.d.). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis.
  • RSC Publishing. (n.d.). SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes. Chemical Science.
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nitro Group Reduction in Substituted Indazoles

Welcome to the Technical Support Center. Reducing a nitro group ( −NO2​ ) to an amine ( −NH2​ ) on an indazole core is a fundamental transformation in medicinal chemistry. However, substituted indazoles—particularly thos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Reducing a nitro group ( −NO2​ ) to an amine ( −NH2​ ) on an indazole core is a fundamental transformation in medicinal chemistry. However, substituted indazoles—particularly those bearing halogens or sensitive functional groups—present unique chemoselectivity challenges.

This guide is designed by application scientists to help you navigate catalyst poisoning, unwanted dehalogenation, and intermediate stalling.

Mechanistic Pathways & Common Side Reactions

To troubleshoot a failed reduction, you must first understand the electron-transfer cascade. The reduction of a nitroindazole does not happen in a single step; it proceeds through nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. Most side reactions (like electrophilic chlorination or dehalogenation) occur because these highly reactive intermediates are exposed to incompatible reagents or overly harsh conditions.

Pathway A Nitroindazole (-NO2) B Nitroso Intermediate (-NO) A->B +2e-, +2H+ -H2O F Dehalogenated Byproduct A->F Pd/C + H2 (If Halogenated) C Hydroxylamine (-NHOH) B->C +2e-, +2H+ D Aminoindazole (-NH2) C->D +2e-, +2H+ -H2O G Chlorinated Byproduct C->G SnCl2 / HCl (Nucleophilic Attack) E N-N Bond Cleavage (Over-reduction) D->E Harsh H2 / Raney Ni

Mechanistic pathway of nitroindazole reduction and common side reactions.

Troubleshooting FAQs

Q: How do I prevent dehalogenation when reducing a halogenated nitroindazole? A: Standard catalytic hydrogenation (Pd/C with H2​ ) frequently leads to the hydrodehalogenation of C-I, C-Br, and even C-Cl bonds. This occurs because palladium readily undergoes oxidative addition into the carbon-halogen bond before hydrogenolysis can complete the nitro reduction. Troubleshooting Action: Shift to chemoselective single-electron transfer methods. The Béchamp method (Fe powder/ NH4​Cl ) is highly effective and preserves halogens[1]. Alternatively, a modern metal-free approach using tetrahydroxydiboron [ B2​(OH)4​ ] and 4,4'-bipyridine achieves complete reduction in 5 minutes at room temperature without disturbing halogens[2]. If Pd/C must be used, employing hydrazine hydrate as a hydrogen donor under controlled microwave heating (120 °C for 15 mins) can selectively reduce the nitro group while sparing the halogen[3].

Q: My SnCl2​ reduction yielded a chlorinated aminoindazole byproduct. Why? A: When utilizing stannous chloride ( SnCl2​ ) in the presence of concentrated HCl, an electrophilic chlorination side-reaction can occur on the indazole's benzene moiety[4]. This is driven by the nucleophilic attack of chloride ions on the highly reactive hydroxylamine intermediate before its final reduction to the amine[4]. Troubleshooting Action: To prevent this, perform the SnCl2​ reduction in an alcoholic solvent (e.g., absolute ethanol or methanol) without the addition of HCl, or switch to an alternative method like Fe/ NH4​Cl [1][5].

Q: The reaction is stalling at the hydroxylamine ( −NHOH ) intermediate. How can I drive it to completion? A: Stalling at the hydroxylamine stage usually indicates insufficient protonation or premature catalyst poisoning. The N-N bond of the indazole can occasionally coordinate with metal catalysts, reducing their turnover efficiency. Troubleshooting Action: If using catalytic hydrogenation, ensure the solvent is slightly acidic (e.g., adding a catalytic amount of acetic acid) to facilitate the proton-coupled electron transfer required to cleave the N-O bond. If using metal-mediated reductions (like Fe or Sn), increasing the temperature or extending the reaction time is usually sufficient to push the intermediate to the primary amine.

Q: Is there a risk of cleaving the N-N bond of the indazole ring? A: Yes, under extreme catalytic hydrogenation conditions (high temperature/pressure, or using highly active Raney Nickel). While indazoles are generally more stable than pyrazoles, over-reduction leading to ring-opening is possible. Always use the mildest conditions necessary to achieve full conversion.

Workflow Start Start: Nitroindazole CheckHal Halogen Present? Start->CheckHal YesHal Use Fe/NH4Cl or B2(OH)4 / 4,4'-bipy CheckHal->YesHal Yes (Cl, Br, I) NoHal Use Pd/C + H2 or SnCl2 / EtOH CheckHal->NoHal No CheckInter Stalled at -NHOH? YesHal->CheckInter NoHal->CheckInter IncTemp Increase Temp / Add Acidic Promoter CheckInter->IncTemp Yes End Isolate Target Amine CheckInter->End No IncTemp->End

Decision tree for selecting optimal nitroindazole reduction conditions.

Quantitative Comparison of Reduction Methods

Select your reduction method based on the functional group tolerance required for your specific substituted indazole.

Reduction MethodReagents & ConditionsChemoselectivity (Halogens)Reaction TimeTypical YieldPrimary Drawback
Catalytic Hydrogenation Pd/C (10%), H2​ , MeOH, 50°CPoor (Cleaves C-Br, C-I)3 - 6 h80 - 95%High risk of dehalogenation; requires pressure vessels.
Béchamp Reduction Fe powder, NH4​Cl , EtOH/ H2​O , 90°CExcellent2 - 4 h75 - 90%Generates iron oxide sludge; requires careful filtration.
Stannous Chloride SnCl2​⋅2H2​O , EtOH, RefluxExcellent2 - 5 h70 - 87%Risk of chlorination if HCl is used; tin toxicity.
Transfer Hydrogenation Pd/C, NH2​NH2​⋅H2​O , MeOH, 120°CGood (Temp dependent)15 - 30 min85 - 95%Hydrazine is highly toxic and unstable.
Metal-Free Reduction B2​(OH)4​ , 4,4'-bipyridine, DMF, RTExcellent5 min> 90%Requires specific organocatalyst and diboron reagent.

Validated Experimental Protocols

Protocol A: Chemoselective Iron-Mediated Reduction (Béchamp-type)

Best for: Halogenated nitroindazoles where dehalogenation must be strictly avoided.

  • Setup: In a round-bottom flask, dissolve the halogenated nitroindazole (1.0 eq) in a 3:2 mixture of Ethanol/ H2​O .

  • Activation: Add NH4​Cl (10.0 eq) and Iron powder (4.0 eq) to the solution[1].

    • Causality Note: NH4​Cl acts as a mild proton source, preventing the harsh acidic conditions that lead to side reactions, while the iron surface provides the electrons for reduction. Iron cannot undergo oxidative addition into C-X bonds, preserving halogens.

  • Reaction: Heat the mixture to 90 °C for 2 hours. Monitor the disappearance of the starting material via TLC (UV active).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the filter cake thoroughly with ethyl acetate to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the aminoindazole.

Protocol B: Metal-Free Reduction with Tetrahydroxydiboron

Best for: Ultra-fast, room-temperature reduction of highly sensitive substrates.

  • Setup: In a vial equipped with a magnetic stir bar, add the nitroindazole (1.0 eq), tetrahydroxydiboron [ B2​(OH)4​ ] (3.0 eq), and 4,4'-bipyridine (0.05 eq).

  • Solvent: Add DMF to the mixture to dissolve the reagents.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 5 minutes[2].

    • Causality Note: 4,4'-bipyridine activates the diboron reagent, facilitating rapid, highly chemoselective oxygen transfer without the need for transition metals, completely neutralizing the risk of over-reduction.

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the organic layer extensively with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

Protocol C: Stannous Chloride Reduction (Non-Chlorinating Conditions)

Best for: Standard benchtop reductions where iron filtration is undesirable.

  • Setup: Dissolve the nitroindazole (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add SnCl2​⋅2H2​O (4.0 to 5.0 eq)[5].

    • Critical Causality Note: Do NOT add concentrated HCl if the indazole ring is susceptible to electrophilic aromatic substitution, as this leads to chlorinated byproducts via nucleophilic attack on the hydroxylamine intermediate[4].

  • Reaction: Reflux the mixture for 3-5 hours until TLC indicates complete consumption of the nitro intermediate.

  • Workup: Cool the mixture and adjust the pH to 8-9 using saturated aqueous NaHCO3​ .

    • Self-Validating Step: This pH adjustment is mandatory. It precipitates the soluble tin complexes into insoluble tin oxides/hydroxides (a white solid), preventing emulsion formation during extraction.

  • Isolation: Filter the suspension through Celite, extract the aqueous layer with ethyl acetate, and concentrate the organic fractions.

References

  • reduction of nitroindazoles: preparation of new amino and chloroamino deriv
  • An Alternative Indazole Synthesis for Merestinib | Organic Process Research & Development acs.org
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temper
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temper

Sources

Optimization

Technical Support Center: Analytical Troubleshooting for 3-Iodo-5-nitro-1-trityl-1H-indazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and analytical profiling of 3-Iodo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and analytical profiling of 3-Iodo-5-nitro-1-trityl-1H-indazole. This guide avoids generic advice, focusing instead on the mechanistic causality behind impurity generation and providing self-validating analytical protocols to ensure absolute structural confidence.

Visualization: Synthesis & Impurity Generation Pathways

ImpurityWorkflow SM 5-nitro-1H-indazole (Starting Material) Iodination Iodination (I2, KOH) SM->Iodination Int 3-Iodo-5-nitro-1H-indazole (Intermediate) Iodination->Int Main Pathway Imp3 Des-iodo Impurity (Incomplete Reaction) Iodination->Imp3 Unreacted SM Tritylation Tritylation (TrCl, Base) Int->Tritylation Target 3-Iodo-5-nitro-1-trityl-1H-indazole (N1 Target Product) Tritylation->Target N1 Alkylation Imp1 N2-Trityl Regioisomer (Regioselectivity Impurity) Tritylation->Imp1 N2 Alkylation Imp2 Trityl Alcohol (TrOH) (Hydrolysis Impurity) Tritylation->Imp2 TrCl Hydrolysis

Caption: Workflow of 3-Iodo-5-nitro-1-trityl-1H-indazole synthesis and impurity generation pathways.

Section 1: Impurity Profiling & Causality (FAQ)

Q1: What are the primary impurities generated during this synthesis, and what is the mechanistic causality behind their formation? A1: The synthesis involves two key steps, each prone to specific deviations:

  • Des-iodo Carryover: The initial iodination of 5-nitro-1H-indazole using I₂ and KOH is highly efficient, but incomplete conversion can leave unreacted starting material[1]. If carried over, this des-iodo species will also undergo tritylation, creating a mass impurity (-126 Da).

  • Regioisomeric Impurities: During the tritylation step, the mesomeric nature of the indazole anion leads to a competition between N1 and N2 attack[2]. While N1 is generally the thermodynamic product, N2-alkylation can occur competitively depending on the base and solvent used, leading to the N2-trityl regioisomer[3].

  • Hydrolysis Products: Trityl chloride (TrCl) is highly electrophilic and moisture-sensitive. Any exposure to atmospheric moisture or aqueous workup causes rapid hydrolysis into Trityl alcohol (triphenylmethanol)[3].

Q2: My HPLC chromatogram shows a massive, broad peak eluting very late in the gradient. What is this, and how do I resolve it? A2: This is almost certainly Trityl alcohol (TrOH), resulting from the hydrolysis of excess TrCl. Because the trityl group consists of three phenyl rings, it is intensely lipophilic and exhibits extreme retention on standard C18 reverse-phase columns. To resolve this, you must extend your HPLC gradient hold at 95% organic solvent to ensure the column is fully washed, preventing carryover into subsequent analytical runs.

Section 2: Quantitative Data Summary

To streamline your peak identification, cross-reference your LC-MS and UV data with the self-validating signatures in the table below.

Impurity / ComponentOrigin PathwayExact Mass [M+H]⁺UV Absorbance MaxKey Diagnostic Signature
5-nitro-1H-indazole Unreacted Starting Material164.05225 nmPresence of H-3 singlet in ¹H-NMR
3-Iodo-5-nitro-1H-indazole Reaction Intermediate289.94225 nmAbsence of H-3 singlet; early HPLC RT
N1-Trityl Target Thermodynamic N1 Alkylation532.05225 nm, 254 nmNOE cross-peak between Trityl and H-7
N2-Trityl Regioisomer Kinetic N2 Alkylation532.05225 nm, 254 nmLack of NOE to indazole core protons
Trityl Alcohol (TrOH) TrCl Hydrolysis243.11 (Tr⁺)254 nmLate HPLC elution; m/z 243 base peak
Section 3: Structural Elucidation & Troubleshooting

Q3: ¹H-NMR of the N1 and N2 regioisomers look nearly identical in the aromatic region. Standard HMBC is failing. How can I definitively prove I have the N1-trityl target? A3: Standard N-alkylation regiochemistry is often solved using 2D HMBC to correlate the N-alkyl protons to C-7a (for N1) or C-3/C-3a (for N2)[4]. However, the trityl group lacks alpha-protons, making standard HMBC challenging.

The Solution: You must use a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Mechanistic Causality: In the N1-trityl isomer, the ortho-protons of the trityl phenyl rings are locked in spatial proximity to the indazole H-7 proton. This yields a distinct, undeniable NOE cross-peak.

  • Self-Validation: In the N2-isomer, the trityl group is adjacent to the C-3 position. Because the C-3 position is occupied by an Iodine atom (which has no protons), the N2-isomer will lack any NOE correlation between the trityl protons and the indazole core. If you see the H-7 to Trityl cross-peak, you have definitively isolated the N1 target.

Section 4: Step-by-Step Methodologies
Protocol 1: Orthogonal LC-MS/UV Profiling for Indazole Impurities

Objective: Quantify N1/N2 regioisomers and identify hydrolysis/carryover products. Self-Validation Check: The use of dual-wavelength UV ensures that peaks lacking the 254 nm signature are immediately flagged as non-tritylated impurities (e.g., des-iodo SM).

  • Sample Preparation: Dissolve 1.0 mg of the crude reaction mixture in 1.0 mL of LC-MS grade Acetonitrile.

    • Critical Causality: Do NOT use methanol. Methanol will react with residual trityl chloride to form trityl methyl ether, creating an artificial impurity not present in your reactor.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes for the highly lipophilic tritylated species.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in MS-grade H₂O.

    • Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Run from 5% B to 95% B over 6.0 minutes, then hold at 95% B for 2.0 minutes.

    • Critical Causality: The extended hold at 95% B is mandatory to wash out Trityl Alcohol and prevent ghost peaks in subsequent runs.

  • Detection: Set UV channels to 225 nm (optimal for the indazole core) and 254 nm (optimal for trityl rings)[2]. Set MS to ESI+ mode (scan range m/z 100-800).

Protocol 2: 2D NOESY NMR for Regioisomer Elucidation

Objective: Definitively distinguish N1-tritylation from N2-tritylation without relying on ambiguous 1D chemical shifts.

  • Sample Preparation: Dissolve 15 mg of the isolated regioisomer in 0.6 mL of anhydrous CDCl₃.

  • Acquisition Parameters: Set up a 2D NOESY (or ROESY) experiment with a mixing time of 400 ms.

    • Critical Causality: A 400 ms mixing time is optimal for small-to-medium molecules to allow sufficient cross-relaxation between the bulky trityl group and the indazole core without excessive spin diffusion.

  • Spectral Processing & Interpretation:

    • Locate the massive multiplet corresponding to the ortho-protons of the trityl group (~7.1–7.4 ppm).

    • Locate the indazole H-7 doublet (~7.9–8.1 ppm).

    • Decision Gate: If a strong through-space cross-peak exists between the trityl ortho-protons and H-7, the compound is the N1-trityl target . If this cross-peak is absent, the compound is the N2-trityl regioisomer .

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Nitroindazoles: Evaluating the Potential of 3-Iodo-5-nitro-1-trityl-1H-indazole

Introduction: The 5-Nitroindazole Scaffold as a Privileged Structure in Medicinal Chemistry Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals, valued fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 5-Nitroindazole Scaffold as a Privileged Structure in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals, valued for their ability to interact with a wide range of biological targets.[1] Within this broad class, the indazole nucleus has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. The introduction of a nitro group, specifically at the 5-position, has been a consistently successful strategy in enhancing the bioactivity of these compounds, leading to a plethora of derivatives with potent antiprotozoal, anticancer, and antimicrobial properties.[2][3][4]

Many compounds bearing a nitro group in their heterocyclic structure exhibit significant antiprotozoal activity.[2] The mechanism often involves the bioreduction of the nitro group within the target organism, leading to the generation of cytotoxic reactive nitrogen species.[3][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) within the 5-nitroindazole family, with a specific focus on understanding how substitutions at the 3- and 1-positions influence biological outcomes. While extensive data exists for various analogs, the specific derivative 3-Iodo-5-nitro-1-trityl-1H-indazole remains largely unexplored in published literature. Therefore, this guide will establish a baseline from known 5-nitroindazole derivatives and, by applying established principles of medicinal chemistry, logically extrapolate the probable impact of the 3-iodo and 1-trityl substitutions on its biological profile.

The Core of Activity: Understanding the 5-Nitroindazole Pharmacophore

The biological activity of 5-nitroindazoles is intrinsically linked to the physicochemical properties of its core structure. The nitro group at the 5-position is a key electron-withdrawing group that is crucial for the compound's mechanism of action, particularly in antiparasitic and certain anticancer contexts.[5][6][7] Research has consistently shown that this moiety can be enzymatically reduced by nitroreductases (NTRs) in pathogens like Trypanosoma cruzi or in hypoxic cancer cells to produce radical anions and other reactive oxygen species (ROS), which induce lethal cellular damage.[3][5]

The primary activities reported for 5-nitroindazole derivatives include:

  • Antiparasitic Activity: Extensive studies have demonstrated potent activity against Trichomonas vaginalis, Trypanosoma cruzi (the causative agent of Chagas disease), and Acanthamoeba castellanii.[2][4][8][9]

  • Anticancer Activity: Many derivatives exhibit moderate to high cytotoxic activity against various human cancer cell lines, including TK-10 (renal), HT-29 (colon), HeLa (cervical), and MCF-7 (breast).[2][3][4] The mechanism for some related nitro-heterocycles, like 5-nitroindoles, has been linked to the stabilization of G-quadruplex DNA structures in oncogene promoters (such as c-Myc) and the induction of oxidative stress.[10][11][12]

Structure-Activity Relationship (SAR) Analysis: The Influence of N-1 and C-3 Substitutions

The biological profile of the 5-nitroindazole core can be finely tuned by chemical modifications at the N-1 and C-3 positions.

The Impact of the N-1 Substituent

The N-1 position is critical for modulating the compound's pharmacokinetic properties, such as solubility, lipophilicity, and cell permeability.

  • Alkylamino Chains: The introduction of ω-(dialkylamino)alkyl chains at the N-1 position has been a successful strategy for enhancing antiparasitic and antineoplastic activities.[2][4] These basic side chains can improve aqueous solubility and allow for favorable interactions with biological targets.

  • Bulky Groups: Studies on related nitroimidazoles have shown that the addition of lipophilic tails can be a key determinant of activity.[6][7]

The Impact of the C-3 Substituent

The C-3 position offers another vector for modifying activity and selectivity.

  • Alkoxy and Hydroxy Groups: Series of 3-alkoxy and 3-hydroxy-5-nitroindazoles have demonstrated significant trichomonacidal, antichagasic, and antineoplastic properties.[2][4]

  • Iodo Group: An iodine atom at the C-3 position, as seen in 3-iodo-5-nitro-1H-indazole, serves two primary roles.[13][14][15] Firstly, as a halogen, it increases the molecule's lipophilicity, which can influence membrane transport. Secondly, and more significantly in a drug development context, the iodo group is an excellent leaving group for synthetic elaboration, enabling further functionalization through cross-coupling reactions like the Suzuki or Heck reactions.[13][16]

Comparative Analysis: Performance of Known 5-Nitroindazoles

To establish a baseline for comparison, the table below summarizes experimental data from published studies on various N-1 and C-3 substituted 5-nitroindazoles.

Compound Class/DerivativeBiological Activity AssessedKey Findings (IC50 / % Inhibition)Reference(s)
3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesAntichagasic (T. cruzi)Compounds 8 , 10 , and 11 showed high anti-epimastigote activity (%GI > 80% at 25 µM).[2][4]
3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesAntineoplastic (TK-10, HT-29 cell lines)Compounds 8 , 10 , and 11 displayed moderate activity.[2][4]
3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesTrichomonacidal (T. vaginalis)Five derivatives showed remarkable activity (100% reduction) at 10 µg/mL.[2][4]
2-benzyl-5-nitroindazolin-3-onesAntichagasic (T. cruzi amastigotes)Derivatives 22 and 24 showed potent activity, with IC50 values < 5 µM and high selectivity.[8]
1,2-disubstituted 5-nitroindazolinonesAntichagasic (T. cruzi Y strain)Derivative 16 was highly active against intracellular amastigotes with an IC50 of 0.41 µM, surpassing the reference drug.[9]
3-alkoxy-5-nitroindazole derivativesAnti-amoebic (A. castellanii)Derivatives 8 , 9 , and 10 were more effective than the reference drug, with IC50 values < 5 µM.

Hypothesizing the Bioactivity of 3-Iodo-5-nitro-1-trityl-1H-indazole

Direct experimental data for 3-Iodo-5-nitro-1-trityl-1H-indazole is not available in the reviewed literature. However, we can formulate a strong hypothesis about its likely biological activity based on the known roles of its constituent parts.

The trityl (triphenylmethyl) group is a very bulky, sterically hindering chemical moiety. In organic synthesis, it is widely used as a protecting group for hydroxyls, amines, and other functional groups precisely because of its large size, which physically blocks access to the protected site.[17]

Predicted Impact on Biological Activity:

  • Steric Hindrance: The primary effect of the massive trityl group at the N-1 position would likely be significant steric hindrance. This could prevent the indazole core from effectively binding to the active site of target enzymes, such as nitroreductases in parasites or kinases in cancer cells.

  • Reduced Activity: It is highly probable that the trityl group would dramatically reduce or completely abrogate the antiparasitic and anticancer activities observed in other N-1 substituted 5-nitroindazoles. The molecule may be too large to be recognized as a substrate by the necessary activating enzymes.

  • Lipophilicity and Solubility: The trityl group would substantially increase the molecule's lipophilicity, likely rendering it poorly soluble in aqueous media. This would pose a significant challenge for bioavailability and in-vitro assay conditions.

Therefore, while the 3-iodo-5-nitroindazole core is a proven pharmacophore, the addition of the 1-trityl group is predicted to be detrimental to its biological activity. It is likely that 3-Iodo-5-nitro-1-trityl-1H-indazole would be best viewed as a synthetic intermediate, where the trityl group serves as a protecting group to allow for chemical modifications elsewhere on the molecule, after which it would be removed to unmask the active N-H of the indazole.

Experimental Protocols for Biological Evaluation

To empirically test the hypotheses above, a series of standardized in-vitro assays would be required. Cytotoxicity assays are fundamental in the early stages of drug development for screening potential candidates and determining their therapeutic index.[18]

General Workflow for In-Vitro Cytotoxicity Screening

The diagram below outlines a typical workflow for assessing the cytotoxic potential of a new chemical entity (NCE) like a 5-nitroindazole derivative.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Compound Solubilization (e.g., in DMSO) p2 Cell Line Culture (e.g., HeLa, MCF-7, Vero) a1 Cell Seeding (e.g., 96-well plates) p2->a1 Seed cells a2 Compound Treatment (Serial Dilutions) a1->a2 a3 Incubation (24-72 hours) a2->a3 a4 Addition of Assay Reagent (e.g., MTT, AlamarBlue) a3->a4 a5 Incubation & Measurement (Spectrophotometer) a4->a5 d1 Data Normalization (% Viability vs. Control) a5->d1 Raw Data d2 Dose-Response Curve d1->d2 d3 IC50 Calculation d2->d3

Caption: General workflow for in-vitro cytotoxicity testing.

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the concentration of a 5-nitroindazole derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control line (e.g., HEK293).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for solubilizing formazan).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

The 5-nitroindazole scaffold is a validated starting point for the development of potent antiparasitic and anticancer agents. Structure-activity relationship studies consistently demonstrate that modifications at the N-1 and C-3 positions are critical for tuning the biological activity, with N-1 substitutions influencing pharmacokinetics and C-3 substitutions offering vectors for synthetic elaboration or direct target interaction.

Based on established medicinal chemistry principles, the 3-Iodo-5-nitro-1-trityl-1H-indazole is predicted to have low to negligible biological activity. The extreme steric bulk of the N-1 trityl group would likely prevent the necessary molecular interactions required for the activation of the 5-nitro pharmacophore. Its primary value is almost certainly as a synthetic intermediate rather than as a bioactive agent itself.

Future research should focus on the synthesis and evaluation of 3-iodo-5-nitroindazole derivatives with smaller, more functionally diverse substituents at the N-1 position. The iodo group at C-3 provides a powerful synthetic handle to create novel libraries of compounds via cross-coupling chemistry, enabling a systematic exploration of the chemical space around this privileged scaffold to discover new therapeutic leads.

References

  • de la C. L-Hortet, M., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3143-3151. Available at: [Link]

  • Cheptea, C., et al. (2017). New derivatives of 5-nitroindazole with potential antitumor activity. ResearchGate. Available at: [Link]

  • Kolluri, S. K., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available at: [Link]

  • de la C. L-Hortet, M., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Available at: [Link]

  • Fonseca-Berzal, C., et al. (2014). Further insights into biological evaluation of new anti-Trypanosoma cruzi 5-nitroindazoles. Parasitology Research, 113, 1049–1056. Available at: [Link]

  • Rodríguez, J., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(21), 4995. Available at: [Link]

  • Haque, E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Medical and Biological Research, 57. Available at: [Link]

  • Haque, E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • Fonseca-Berzal, C., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Frontiers in Microbiology, 11, 574. Available at: [Link]

  • Zhang, H., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Pharmacology & Translational Science. Available at: [Link]

  • Kolluri, S. K., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link]

  • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1011-1020. Available at: [Link]

  • Martín-Escolano, J., et al. (2022). In vitro activity of 5-nitroindazole derivatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538. Available at: [Link]

  • Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1463-1473. Available at: [Link]

  • Anderson, R. F., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity. Journal of Medicinal Chemistry, 52(21), 6757-6766. Available at: [Link]

  • Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PubMed. Available at: [Link]

  • Zadrazilova, I., et al. (2018). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry, 61(19), 8896-8910. Available at: [Link]

  • Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-180. Available at: [Link]

  • Asif, M. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(15), 4983. Available at: [Link]

  • Pathania, S., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1545-1555. Available at: [Link]

  • Wallace, O. B., et al. (2006). Methods for preparing indazole compounds. Google Patents.
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. Available at: [Link]

  • J&K Scientific. (n.d.). 3-Iodo-5-nitro-1H-indazole, 97%. J&K Scientific. Available at: [Link]

Sources

Comparative

validating the purity of synthesized 3-Iodo-5-nitro-1-trityl-1H-indazole

Title: Validating the Purity of Synthesized 3-Iodo-5-nitro-1-trityl-1H-indazole: An Orthogonal Guide to HPLC vs. qNMR Introduction In the development of complex active pharmaceutical ingredients (APIs), functionalized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of Synthesized 3-Iodo-5-nitro-1-trityl-1H-indazole: An Orthogonal Guide to HPLC vs. qNMR

Introduction

In the development of complex active pharmaceutical ingredients (APIs), functionalized indazoles serve as critical, privileged scaffolds. Specifically, 3-Iodo-5-nitro-1-trityl-1H-indazole is a highly versatile intermediate. The C3-iodine provides a handle for palladium-catalyzed cross-coupling reactions, the C5-nitro group can be reduced for subsequent functionalization, and the N1-trityl group sterically shields the indazole core during harsh reaction conditions (1)[1]. However, the very functional groups that make this molecule synthetically valuable also make its purity validation analytically treacherous.

This guide objectively compares the two leading analytical alternatives for purity assessment—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—and demonstrates why a cross-referenced, orthogonal approach is the only self-validating system capable of ensuring scientific integrity (2)[2].

Section 1: The Analytical Challenge (Causality & Mechanism)

The primary difficulty in analyzing 1-trityl protected indazoles lies in the acid lability of the trityl (triphenylmethyl) protecting group. Standard reversed-phase HPLC methods routinely employ 0.1% Trifluoroacetic acid (TFA) or Formic acid to suppress ionization and improve peak shape. However, for 3-Iodo-5-nitro-1-trityl-1H-indazole, acidic mobile phases induce rapid on-column detritylation. This generates artifact peaks (triphenylmethanol and detritylated indazole) that falsely represent the sample's purity.

Furthermore, the strong chromophores (nitro and iodo groups) create significant discrepancies in UV response factors between the parent molecule and its process impurities. Because HPLC relies on the assumption that all components have a similar UV response factor at the detection wavelength, it can severely miscalculate the true mass fraction of impurities (3)[3]. To establish absolute purity, we must compare pH-controlled HPLC against qNMR, a primary ratio method that is independent of UV absorbance (4)[4].

PurityValidation A Synthesized Intermediate (3-Iodo-5-nitro-1-trityl-1H-indazole) B Orthogonal Purity Assessment A->B C pH-Controlled HPLC-UV (Trace Impurity Profiling) B->C D 1H qNMR Spectroscopy (Absolute Mass Quantification) B->D E Data Reconciliation & Response Factor Correction C->E Relative Area % D->E Absolute Molar Ratio F Certified High-Purity API Building Block E->F

Orthogonal purity validation workflow combining HPLC and qNMR.

Section 2: pH-Controlled High-Performance Liquid Chromatography (HPLC)

Principle & Causality: To prevent on-column detritylation, the mobile phase must be buffered to a neutral or slightly basic pH. High-resolution separation is achieved using a base-stable C18 column, allowing for the detection of trace process-related impurities (like unreacted 3-iodo-5-nitro-1H-indazole) that qNMR might miss due to sensitivity limits (4)[4].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.5. Prepare Mobile Phase B as 100% Acetonitrile. (Causality: The neutral pH ensures the N-trityl bond remains intact throughout the chromatographic run).

  • Sample Preparation: Dissolve 5.0 mg of the synthesized 3-Iodo-5-nitro-1-trityl-1H-indazole in 10 mL of Acetonitrile. Vortex until completely dissolved.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent base-stable stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the main peak and all impurity peaks. Calculate relative purity using the Area % method.

Section 3: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle & Causality: qNMR is a primary analytical method that provides direct measurement of the analyte concentration. It relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule (3)[3]. By comparing the integral of a distinct proton signal from the indazole against a certified internal standard (IS), absolute mass fraction purity is calculated without needing a reference standard of the exact analyte (4)[4].

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Select Dimethyl sulfone (TraceCERT®, ~3.0 ppm) as the internal standard. (Causality: The trityl group introduces a massive 15-proton multiplet in the 7.1–7.4 ppm aromatic region. The C4 and C6 protons of the 5-nitroindazole core are shifted downfield (>8.0 ppm) due to the strongly electron-withdrawing nitro group. Choosing an IS with an upfield signal prevents integration overlap, ensuring quantitative accuracy).

  • Sample Preparation: Accurately weigh ~15.0 mg of the intermediate and ~5.0 mg of the certified IS into a vial using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl3). Transfer to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz or higher. Use a 90° pulse and a relaxation delay (D1) of at least 30 seconds. (Causality: A long relaxation delay ensures complete longitudinal relaxation of all nuclei between scans, which is strictly required for accurate integration).

  • Data Analysis: Phase and baseline correct the spectrum. Integrate the IS peak (3.0 ppm) and the distinct downfield indazole C4-H proton singlet. Calculate absolute purity using the standard molar ratio formula.

Section 4: Comparative Data & Results

When comparing the two methods, discrepancies frequently arise due to the UV response factors of impurities (5)[5]. The table below illustrates a comparative validation dataset for a synthesized batch of 3-Iodo-5-nitro-1-trityl-1H-indazole.

ParameterpH-Controlled HPLC-UV (254 nm)1H qNMR (Internal Standard Method)
Primary Output Chromatogram (Relative Area %)Spectrum (Absolute Mass/Mass %)
Measured Purity 99.15%97.40%
Impurity 1 (Detritylated Indazole) 0.60%1.85% (Calculated via molar ratio)
Impurity 2 (Triphenylmethanol) 0.25%0.75%
Analysis Time 20 minutes per run15 minutes (plus 30s relaxation delay/scan)
Key Advantage High sensitivity for trace impuritiesAbsolute quantification independent of UV response

Data Interpretation & Self-Validation: In this comparative batch, HPLC overestimates the purity at 99.15%. Because the detritylated impurity (3-Iodo-5-nitro-1H-indazole) lacks the massive trityl chromophore, its UV absorbance at 254 nm is significantly lower than that of the parent molecule. This leads to an underrepresentation of its actual mass in the Area % calculation (5)[5]. qNMR provides the true absolute purity (97.40%) because signal intensity is strictly proportional to the number of nuclei, completely independent of chromophore strength (2)[2].

Conclusion

For the rigorous validation of heavily functionalized, acid-sensitive intermediates like 3-Iodo-5-nitro-1-trityl-1H-indazole, relying solely on HPLC-UV is insufficient and potentially misleading. A cross-referenced approach—utilizing pH-controlled HPLC for high-resolution trace impurity profiling and qNMR for absolute mass fraction quantification—establishes a robust, self-validating analytical system. This orthogonal strategy ensures the highest level of scientific integrity before advancing the intermediate into complex downstream synthesis.

References

  • "A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR", BenchChem,
  • "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid", BenchChem,
  • "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy", BenchChem,
  • "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS", Enov
  • "Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Iodo-5-nitro-1-trityl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for handling 3-Iodo-5-nitro-1-trityl-1H-indazole (CAS 473416-34-1). As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for handling 3-Iodo-5-nitro-1-trityl-1H-indazole (CAS 473416-34-1). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe handling of this potent chemical compound.

Hazard Analysis: A Multifaceted Molecule

3-Iodo-5-nitro-1-trityl-1H-indazole is a complex molecule with several functional groups that contribute to its potential hazards. A thorough understanding of these components is crucial for implementing appropriate safety measures.

  • Iodo-nitro-indazole Core: The parent compound, 3-Iodo-5-nitro-1H-indazole, is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[1]. This indicates systemic toxicity upon exposure through multiple routes. Similar halogenated nitroaromatic compounds are also noted for their toxicity and potential environmental harm[2].

  • Trityl (Triphenylmethyl) Group: The trityl group is a bulky protecting group known for its lability under acidic conditions[3][4]. This reactivity presents a potential hazard if the compound comes into contact with acids, as it can lead to the formation of the stable trityl cation, a reactive electrophile.

  • Solid Form: As a solid, this compound poses an inhalation hazard if handled as a powder, as dusts can form explosive mixtures with air[5][6].

Based on this analysis, 3-Iodo-5-nitro-1-trityl-1H-indazole should be handled as a potent chemical with significant toxicological and reactivity risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 3-Iodo-5-nitro-1-trityl-1H-indazole.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles[7][8]. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Protects against skin contact and absorption[7]. Gloves should be inspected for damage before each use and changed regularly.
Body Protection Chemical-resistant lab coat or coveralls, and a PVC apronPrevents contamination of personal clothing and skin[6][8][9]. A PVC apron provides an extra barrier against spills.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesEssential when handling the compound as a powder or when there is a risk of aerosol generation[7][8]. The specific type of respirator should be determined by a formal risk assessment.
Foot Protection Chemical-resistant, steel-toed boots or shoesProtects feet from spills and falling objects[8][10].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing the risk of exposure and accidents. The following workflow outlines the key steps for safely handling 3-Iodo-5-nitro-1-trityl-1H-indazole.

Preparation and Handling
  • Designated Work Area: All handling of 3-Iodo-5-nitro-1-trityl-1H-indazole should be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.

  • Pre-use Inspection: Before starting any work, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is in proper working order.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer: When weighing and transferring the solid compound, use a spatula and handle it carefully to avoid generating dust. If possible, use a containment system like a glove box.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: If the compound is used in a reaction, monitor the process closely, especially if acidic reagents are involved, due to the lability of the trityl group[3][11][4].

  • Post-handling Decontamination: After handling is complete, decontaminate all surfaces and equipment. Remove PPE in the designated area, avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water[5][6].

Experimental Workflow Diagram

The following diagram illustrates the general workflow for handling 3-Iodo-5-nitro-1-trityl-1H-indazole in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Full PPE prep1->prep2 handle1 Weigh Compound in Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 G start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container is_solid->liquid_waste Liquid label_container Label Container Clearly solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste disposal Arrange for High-Temperature Incineration via EHS store_waste->disposal

Caption: Disposal workflow for 3-Iodo-5-nitro-1-trityl-1H-indazole waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, and if it is safe to do so, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can handle 3-Iodo-5-nitro-1-trityl-1H-indazole with the necessary precautions to ensure their safety and the protection of their work environment.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem. 2

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department. 9

  • 3-IODO-5-NITRO-1H-INDAZOLE. CymitQuimica. 12

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). 7

  • Personal Protective Equipment for Chemical Handling. (2026, January 13). Safelyio. 8

  • 3-Iodo-5-nitro-1H-indazole, 97%. J&K Scientific. 1

  • Addressing the acid lability of the trityl group in complex molecules. Benchchem. 3

  • 3-IODO-5-NITRO-1-TRITYL-1H-INDAZOLE (CAS 473416-34-1). Fluorochem. 13

  • 1-Iodo-4-nitrobenzene. Santa Cruz Biotechnology. 5

  • Personal Protective Equipment. (2025, September 12). US EPA. 10

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. 14

  • 3-IODO-5-NITRO (1H)INDAZOLE. (2025, July 16). ChemicalBook. 15

  • Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. (2011, May 25). ACS Publications. 16

  • An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. Benchchem. 11

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024, September 14). Total Synthesis. 4

  • Trityl chloride. Santa Cruz Biotechnology. 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodo-5-nitro-1-trityl-1H-indazole
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